

Application Notes and Protocols for Utilizing ATP Dipotassium Salt in Enzyme Kinetics

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Compound of Interest

Compound Name: ATP dipotassium

CAS No.: 29622-22-8

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Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency. In enzyme kinetics, the dipotassium salt of ATP is frequently utilized as a substrate for a vast array of enzymes, including kinases, ATPases, and ligases. Its high solubility and stability in aqueous solutions make it an ideal choice for in vitro assays. These application notes provide detailed protocols for the use of **ATP dipotassium** salt in determining the kinetic parameters of enzymes, a critical step in basic research and drug discovery.

Properties of ATP Dipotassium Salt

ATP dipotassium salt is a white crystalline powder that is readily soluble in water. For enzyme kinetic studies, it is crucial to prepare fresh solutions of ATP and to accurately determine its concentration. The stability of ATP solutions is pH-dependent, with optimal stability between pH 6.8 and 7.4.[1] It is recommended to store stock solutions in aliquots at -20°C or lower to minimize degradation.[2][3]

General Considerations for Enzyme Kinetic Assays

Several factors must be considered to ensure accurate and reproducible results in enzyme kinetic assays using ATP:

- **Magnesium Concentration:** Most ATP-dependent enzymes require magnesium ions (Mg^{2+}) for activity. ATP readily chelates divalent cations, and the true substrate for many enzymes is the $MgATP^{2-}$ complex. Therefore, the concentration of Mg^{2+} should be maintained in excess of the ATP concentration.
- **pH and Buffer Selection:** The optimal pH for enzymatic activity should be maintained using a suitable buffer system. Tris-HCl and HEPES are commonly used buffers in kinase and ATPase assays.
- **Enzyme and Substrate Concentrations:** The concentration of the enzyme should be in the linear range of the assay. The concentration of the other substrate (if any) should be kept constant and saturating when determining the kinetic parameters for ATP.
- **Detection Method:** The choice of detection method depends on the enzyme and the specific assay format. Common methods include monitoring the production of ADP, the depletion of a coupled substrate like NADH, or the release of inorganic phosphate.

Data Presentation: Kinetic Parameters of ATP-Dependent Enzymes

The following tables summarize the Michaelis-Menten constant (K_m) and maximum velocity (V_{max}) for various kinases and ATPases with ATP as the substrate. These parameters are essential for understanding the enzyme's affinity for ATP and its catalytic efficiency.

Table 1: Kinetic Parameters of Selected Human Kinases for ATP

Kinase	K _m for ATP (μM)	V _{max}	Source
hPIP5K1α	21.57	0.65 pmol·min ⁻¹	[2]
Protein Kinase Cβ	< 0.1	-	[1]
L858R EGFR kinase domain	Increased relative to WT	-	[4]

Table 2: Kinetic Parameters of Selected ATPases for ATP

ATPase	K _m for ATP (μM)	V _{max} (nmol/mg/h)	Source
Rat Serum ATPase	68 ± 7	7.0 ± 0.3	[5]
Human Blood Serum ATPase	39 ± 5	2.5 ± 0.2	[5]
Murine Brain Complex V	148 ± 12	-	[6]
Murine Liver Complex V	220 ± 22	-	[6]
Murine Muscle Complex V	217 ± 19	-	[6]
Murine Heart Complex V	146 ± 11	-	[6]

Experimental Protocols

Preparation of 100 mM ATP Dipotassium Salt Stock Solution

- Weighing: Accurately weigh the required amount of **ATP dipotassium** salt.
- Dissolving: Dissolve the powder in high-purity water to approximately 80% of the final desired volume.

- **pH Adjustment:** Adjust the pH of the solution to 7.0-7.5 with a solution of NaOH. This is a critical step as ATP solutions are acidic upon dissolution.[7]
- **Final Volume:** Bring the solution to the final volume with high-purity water.
- **Concentration Verification:** Determine the precise concentration of the ATP stock solution spectrophotometrically by measuring the absorbance at 259 nm (extinction coefficient $\epsilon = 15,400 \text{ M}^{-1}\text{cm}^{-1}$ in 100 mM phosphate buffer, pH 7.0).[5]
- **Aliquoting and Storage:** Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C .

Protocol 1: Coupled Enzyme Assay for Kinase Activity

This protocol describes a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.

Materials:

- **ATP dipotassium salt**
- Enzyme of interest (Kinase)
- Kinase-specific substrate
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- Phosphoenolpyruvate (PEP)
- NADH
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl_2 , 1 mM DTT)

Procedure:

- **Prepare a reaction mixture:** In a microcuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, PK, LDH, PEP, and NADH at their final desired concentrations.

- Add kinase and substrate: Add the kinase and its specific substrate to the reaction mixture.
- Initiate the reaction: Start the reaction by adding varying concentrations of ATP.
- Monitor absorbance: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production by the kinase.
- Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Plot the initial velocities against the ATP concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

Protocol 2: Malachite Green Assay for ATPase Activity

This protocol describes an endpoint colorimetric assay to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

- **ATP dipotassium salt**
- Enzyme of interest (ATPase)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
- Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
- Phosphate standards

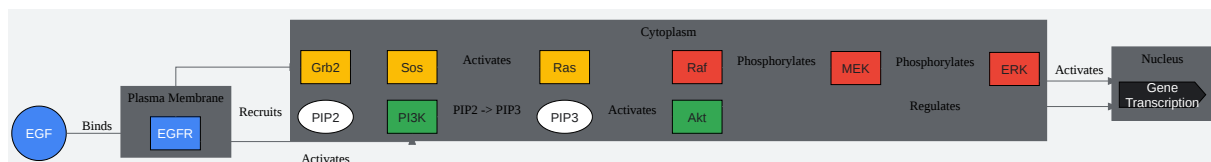
Procedure:

- Set up the reaction: In a 96-well plate, add the assay buffer and the ATPase.
- Initiate the reaction: Start the reaction by adding varying concentrations of ATP.
- Incubate: Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

- Stop the reaction and develop color: Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the liberated inorganic phosphate.
- Measure absorbance: After a short incubation period for color development, measure the absorbance at a wavelength between 620-650 nm.
- Data Analysis: Create a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of phosphate produced in each reaction. Plot the rate of phosphate production against the ATP concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

Visualizations: Signaling Pathways and Experimental Workflows

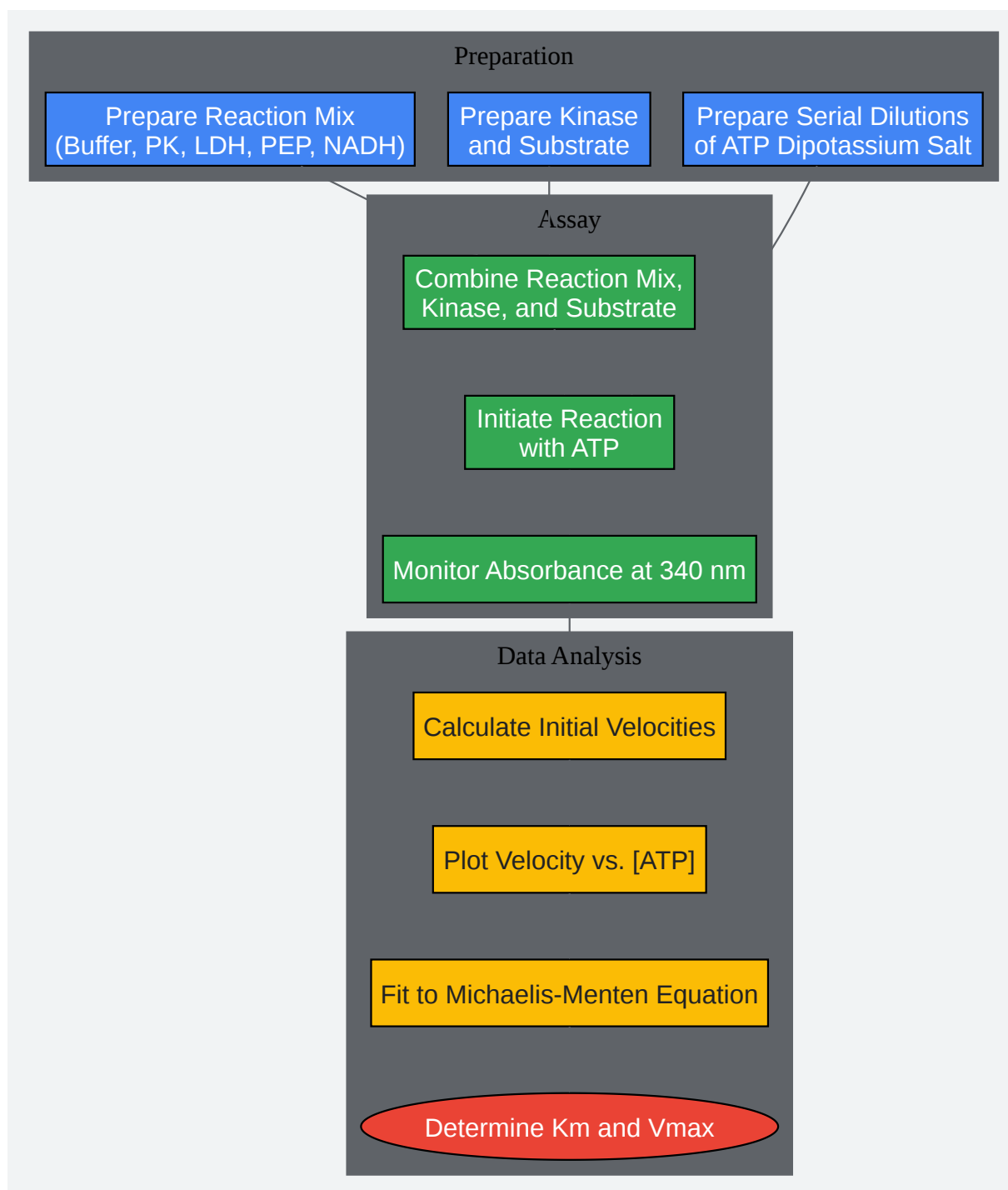
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)



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Caption: EGFR signaling pathway initiated by EGF binding.

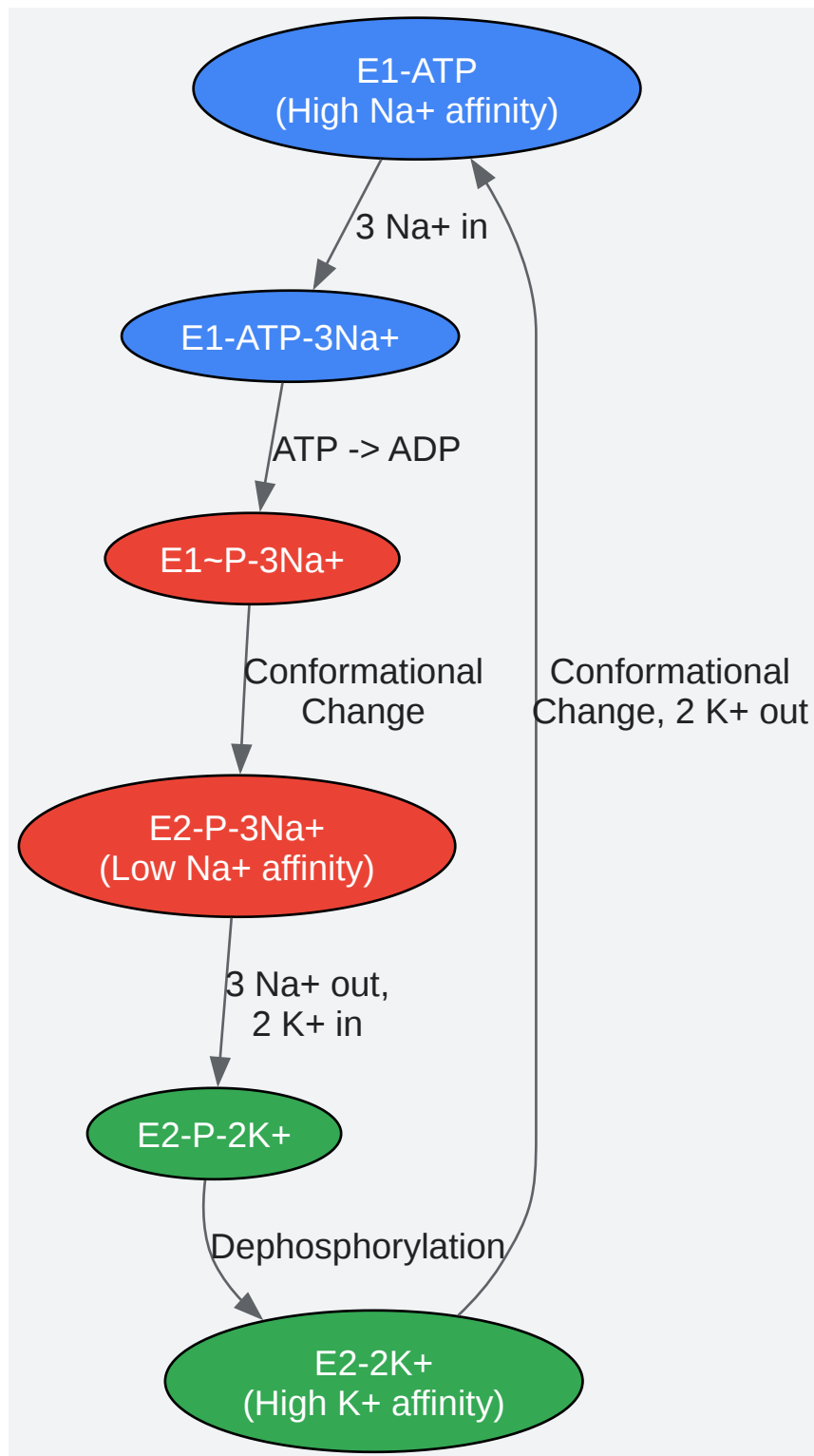
Experimental Workflow: Coupled Enzyme Assay for Kinase Kinetics



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Caption: Workflow for a coupled kinase assay.

Logical Relationship: Sodium-Potassium Pump Cycle



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Caption: The catalytic cycle of the Na⁺/K⁺-ATPase pump.

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